
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H22BNO4 and its molecular weight is 291.15 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-((Tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a review of recent literature, including data tables and case studies.
The molecular formula for this compound is , and its structure includes a pyridine ring substituted with a tetrahydrofuran moiety and a dioxaborolane group. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Initial studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Cellular Interaction : The tetrahydrofuran and dioxaborolane groups facilitate interactions with cellular membranes and proteins, potentially influencing cell signaling pathways.
In Vitro Studies
Recent in vitro studies have demonstrated that the compound exhibits significant inhibitory effects on various biological targets:
- Tryptophan Hydroxylase (TPH1) Inhibition : The compound displayed an inhibition rate of approximately 64% at a concentration of 100 µM, indicating its potential as a therapeutic agent for obesity and metabolic disorders .
Cytotoxicity Assays
In cytotoxicity assays conducted on different cell lines (e.g., HT-22 and BV-2), the compound showed varying levels of cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0.1 | 95 |
1 | 90 |
10 | 75 |
50 | 50 |
100 | 20 |
These results indicate that while the compound has therapeutic potential, it also exhibits cytotoxic effects at higher concentrations .
Case Study 1: Obesity Treatment
A study focused on the use of the compound as a TPH1 inhibitor reported significant reductions in body weight gain and fat accumulation in animal models. The compound was administered at a dosage of 5 mg/kg and resulted in a marked decrease in adipose tissue mass .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that it could enhance neuronal survival under stress conditions, suggesting potential applications in treating neurodegenerative diseases .
Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with moderate bioavailability. It does not significantly penetrate the blood-brain barrier (BBB), which may limit its central nervous system effects but enhance its peripheral tissue targeting capabilities .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-6-13(17-9-11)19-12-7-8-18-10-12/h5-6,9,12H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMBUPUWMPNKPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCOC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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